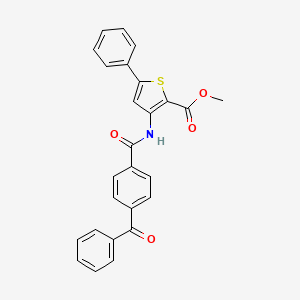

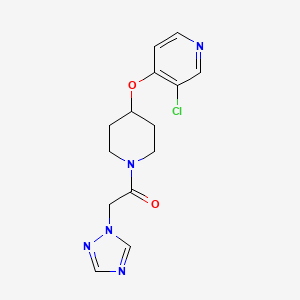

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2,5-dimethylfuran-3-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

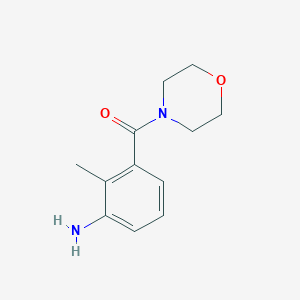

The compound contains a 1H-1,2,3-triazole ring, a pyrrolidine ring, and a 2,5-dimethylfuran ring. The 1H-1,2,3-triazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms. It is a common structure in many pharmaceuticals and agrochemicals . The pyrrolidine ring is a five-membered ring with four carbon atoms and one nitrogen atom. The 2,5-dimethylfuran ring is a five-membered ring with four carbon atoms and one oxygen atom, and it has two methyl groups attached to it.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as 1H NMR, 13C NMR, FT-IR, and HRMS .Wissenschaftliche Forschungsanwendungen

One-Pot Multistep Synthesis

The compound was synthesized in a multistep process called the Bohlmann-Rahtz heteroannulation, demonstrating a method for creating complex molecules in a controlled manner. This process was detailed in the synthesis of dimethyl sulfomycinamate, highlighting the precision and complexity of chemical synthesis techniques (Bagley et al., 2005).

Molecular Geometry and Interactions

At a low temperature (93 K), the related five-membered pyrrolidine ring exhibited an envelope geometry. This study demonstrates the intricate interactions and geometric configurations molecules can adopt, influencing their chemical properties and reactivity (Butcher et al., 2006).

Catalysis and Synthesis of Complexes

A novel water-soluble β-phosphino alcohol was synthesized and used to form Ir(I) complexes. These complexes were utilized as precatalysts for hydrogenation reactions, indicating the compound's potential in catalytic applications and the synthesis of organometallic complexes (Guerriero et al., 2011).

Corrosion Inhibition

Triazole derivatives were found to be effective corrosion inhibitors for mild steel in acidic conditions. The study indicates the compound's potential in industrial applications, particularly in protecting metals from corrosion (Ma et al., 2017).

Cycloaddition Reactions

The compound was involved in cycloaddition reactions with activated olefins, leading to the formation of various products. This study highlights the compound's reactivity and potential use in creating a range of chemical products through selective reactions (Zanirato, 2002).

Crystal Structure and DFT Studies

The compound's crystal structure was analyzed and confirmed through various spectroscopic techniques and X-ray diffraction. Additionally, density functional theory (DFT) calculations were performed to understand its molecular structure and physicochemical properties, indicating its potential use in material science and computational chemistry (Huang et al., 2021).

Wirkmechanismus

Eigenschaften

IUPAC Name |

(2,5-dimethylfuran-3-yl)-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O2/c1-9-7-12(10(2)19-9)13(18)16-5-3-11(8-16)17-6-4-14-15-17/h4,6-7,11H,3,5,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFZSRHXQKKASJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)N2CCC(C2)N3C=CN=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(2,5-dichlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2826092.png)

![6-[4-(2-Methylpyrimidin-4-yl)-1,4-diazepan-1-yl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2826095.png)

![N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-hydroxyacetamide](/img/structure/B2826096.png)

![Methyl[(pyridazin-3-yl)methyl]amine dihydrochloride](/img/structure/B2826098.png)